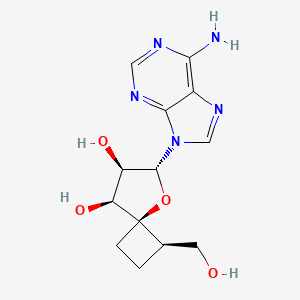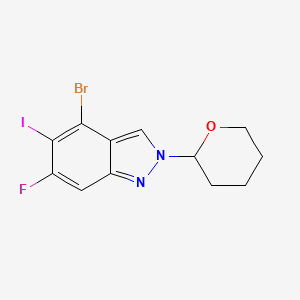
4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole is a complex organic compound characterized by the presence of bromine, fluorine, iodine, and a tetrahydropyran ring attached to an indazole core
Preparation Methods
The synthesis of 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole involves multiple steps, typically starting with the preparation of the indazole core. Common synthetic routes include:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling reactions are commonly used to form carbon-carbon bonds.
Common reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole can be compared with other indazole derivatives such as:
4-Bromo-2,3,5,6-tetrafluoropyridine: Known for its regioselective nucleophilic substitution and palladium-catalyzed reactions.
Indazole-Containing Compounds: These compounds share the indazole core but differ in their substituents and functional groups, leading to varied chemical and biological properties.
Properties
Molecular Formula |
C12H11BrFIN2O |
|---|---|
Molecular Weight |
425.03 g/mol |
IUPAC Name |
4-bromo-6-fluoro-5-iodo-2-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H11BrFIN2O/c13-11-7-6-17(10-3-1-2-4-18-10)16-9(7)5-8(14)12(11)15/h5-6,10H,1-4H2 |
InChI Key |
IKIAWKBXFDQKTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=C3C(=N2)C=C(C(=C3Br)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


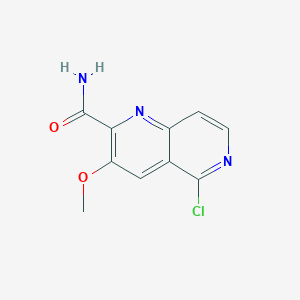
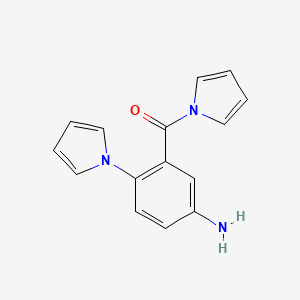
![[(1R,3R,4R,7S)-3-(2,4-dioxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methyl benzoate](/img/structure/B13908314.png)
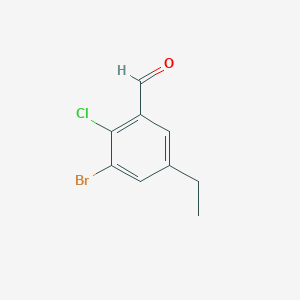
![3-fluoro-4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzonitrile](/img/structure/B13908322.png)
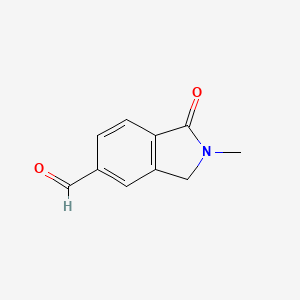
![5'-O-[tert-Butyl(dimethyl)silyl]cytidine](/img/structure/B13908326.png)
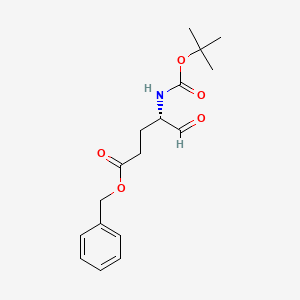
![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine](/img/structure/B13908329.png)
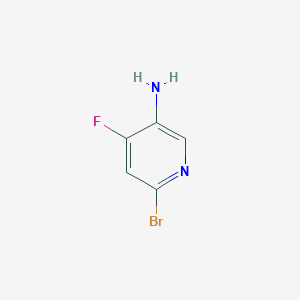
![4-(Benzyloxymethyl)-2-oxabicyclo[2.2.1]heptan-6-one](/img/structure/B13908335.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B13908343.png)

